Methyl 5-bromo-3-iodo-2-methoxybenzoate
CAS No.: 1155261-81-6
Cat. No.: VC2802658
Molecular Formula: C9H8BrIO3
Molecular Weight: 370.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1155261-81-6 |
|---|---|
| Molecular Formula | C9H8BrIO3 |
| Molecular Weight | 370.97 g/mol |
| IUPAC Name | methyl 5-bromo-3-iodo-2-methoxybenzoate |
| Standard InChI | InChI=1S/C9H8BrIO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 |
| Standard InChI Key | QTHJSPLRNXOZPV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1I)Br)C(=O)OC |
| Canonical SMILES | COC1=C(C=C(C=C1I)Br)C(=O)OC |
Introduction
Chemical Structure and Properties
Methyl 5-bromo-3-iodo-2-methoxybenzoate (CAS No.: 1155261-81-6) is characterized by its distinctive molecular structure featuring a benzene ring with multiple functional groups. The compound contains a methoxy group at position 2, a bromine atom at position 5, and an iodine atom at position 3, along with a methyl ester group. The presence of these substituents creates a unique electronic environment that influences its chemical behavior.
Physical and Chemical Properties
The fundamental physical and chemical properties of methyl 5-bromo-3-iodo-2-methoxybenzoate are summarized in the table below:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₈BrIO₃ |
| Molecular Weight | 370.97 g/mol |
| Physical State | Solid |
| Melting Point | 65-67°C |
| CAS Number | 1155261-81-6 |
| InChI | 1S/C9H8BrIO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 |
| InChIKey | QTHJSPLRNXOZPV-UHFFFAOYSA-N |
| Purity (Commercial) | ≥95% |
The compound features a planar aromatic structure with the halogen substituents positioned to maximize electronic stability. The methoxy group at the ortho position to the ester functionality creates an interesting spatial arrangement that affects both its physical properties and chemical reactivity .
Synthesis Methods
The synthesis of methyl 5-bromo-3-iodo-2-methoxybenzoate typically involves several steps, including halogenation and esterification processes. The starting materials are readily available organic compounds, and the reaction conditions are crucial for optimizing yield and purity.
General Synthetic Approaches
One synthetic pathway may involve:
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Starting with a suitable 2-methoxybenzoic acid derivative
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Selective bromination at the 5-position
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Iodination at the 3-position
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Esterification of the carboxylic acid group with methanol
Reactions are commonly conducted in polar aprotic solvents to enhance the solubility of reactants and improve reaction rates. The halogenation steps require careful control of reaction conditions to achieve regioselectivity.
Chemical Reactivity
The reactivity of methyl 5-bromo-3-iodo-2-methoxybenzoate is heavily influenced by the electronic effects of the halogen substituents. The presence of both bromine and iodine on the benzene ring creates interesting reactivity patterns that can be exploited in organic synthesis.
Effects of Halogen Substituents
The iodine atom, due to its larger size and lower electronegativity compared to bromine, typically enhances nucleophilic attack. This differential reactivity between the two halogens allows for selective transformations at either position, making the compound valuable in sequential functionalization strategies.
Nucleophilic Substitution Reactions
Methyl 5-bromo-3-iodo-2-methoxybenzoate participates in nucleophilic substitution reactions where nucleophiles preferentially attack the carbon atom bonded to the iodine atom. This selectivity can be exploited in the synthesis of more complex molecules. Common reactions include:
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Metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Sonogashira)
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Halogen-metal exchange reactions
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Directed ortho-metallation processes
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Nucleophilic aromatic substitution reactions
Applications in Organic Synthesis
Methyl 5-bromo-3-iodo-2-methoxybenzoate serves as a valuable intermediate in organic synthesis, particularly in the preparation of biologically active molecules and pharmaceutical compounds.
Synthetic Intermediate
Comparison with Related Compounds
Methyl 5-bromo-3-iodo-2-methoxybenzoate belongs to a family of halogenated benzoic acid derivatives, many of which share similar structural features but exhibit distinct chemical properties.
Structural Analogues
The table below presents a comparison of methyl 5-bromo-3-iodo-2-methoxybenzoate with some of its structural analogues:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Methyl 5-bromo-3-iodo-2-methoxybenzoate | 1155261-81-6 | C₉H₈BrIO₃ | 370.97 | Reference compound |
| Methyl 5-bromo-2-methoxybenzoate | 7120-41-4 | C₉H₉BrO₃ | 245.07 | Lacks iodine at position 3 |
| Methyl 5-iodo-2-methoxybenzoate | 40757-09-3 | C₉H₉IO₃ | 292.06 | Has iodine instead of bromine at position 5 |
| Methyl 5-bromo-2-hydroxy-3-iodobenzoate | 18071-51-7 | C₈H₆BrIO₃ | 356.94 | Has hydroxyl instead of methoxy at position 2 |
| (5-Bromo-3-iodo-2-methoxyphenyl)methanol | 1353878-13-3 | C₈H₈BrIO₂ | 342.96 | Has hydroxymethyl instead of methyl ester |
The structural differences among these compounds influence their reactivity and potential applications in organic synthesis .
Future Research Directions
Future research involving methyl 5-bromo-3-iodo-2-methoxybenzoate could explore several promising directions:
Synthetic Applications
Further investigation into the compound's potential as a building block for complex molecules with biological activity represents an important research avenue. The differential reactivity of the bromine and iodine substituents could be exploited in developing novel synthetic methodologies.
Biological Activity Studies
Exploring the potential biological activities of derivatives synthesized from methyl 5-bromo-3-iodo-2-methoxybenzoate could lead to the discovery of new therapeutic agents. The compound's unique substitution pattern might confer interesting biological properties to its derivatives.
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